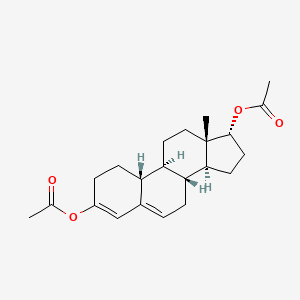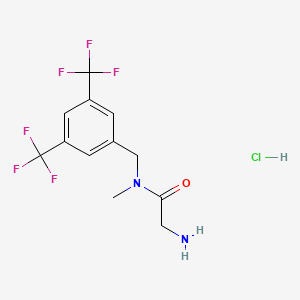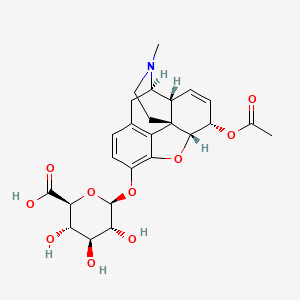
Bismuth;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth–titanium (1/1), also known as bismuth titanate, is a compound composed of bismuth and titanium in a 1:1 ratio. This compound is known for its unique properties, including high dielectric constant, ferroelectricity, and piezoelectricity, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bismuth titanate can be synthesized through several methods, including solid-state reaction, sol-gel process, and hydrothermal synthesis. The solid-state reaction involves mixing bismuth oxide (Bi2O3) and titanium dioxide (TiO2) powders, followed by calcination at high temperatures (around 800-1000°C) to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is then dried and calcined to obtain bismuth titanate . Hydrothermal synthesis involves reacting bismuth and titanium precursors in an aqueous solution at elevated temperatures and pressures, leading to the formation of bismuth titanate nanoparticles .
Industrial Production Methods: In industrial settings, bismuth titanate is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. Large-scale production involves the precise control of reaction conditions, such as temperature, time, and atmosphere, to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with strong acids and bases, leading to the formation of different bismuth and titanium compounds .
Common Reagents and Conditions: Common reagents used in reactions with bismuth titanate include nitric acid, hydrochloric acid, and sodium hydroxide. These reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from reactions involving bismuth titanate depend on the specific reagents and conditions used. For example, reacting bismuth titanate with nitric acid can produce bismuth nitrate and titanium dioxide .
Applications De Recherche Scientifique
Bismuth titanate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions . In biology and medicine, bismuth titanate nanoparticles are explored for their potential in drug delivery and imaging . In industry, bismuth titanate is used in the production of capacitors, sensors, and actuators due to its high dielectric constant and piezoelectric properties .
Mécanisme D'action
The mechanism by which bismuth titanate exerts its effects is primarily related to its ferroelectric and piezoelectric properties. At the molecular level, the alignment of electric dipoles within the crystal structure of bismuth titanate leads to its ferroelectric behavior . This alignment can be influenced by external electric fields, resulting in changes in the material’s polarization and dielectric properties .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to bismuth titanate include bismuth vanadate (BiVO4), bismuth molybdate (Bi2MoO6), and bismuth tungstate (Bi2WO6) . These compounds share some properties with bismuth titanate, such as high dielectric constants and photocatalytic activity.
Uniqueness: What sets bismuth titanate apart from these similar compounds is its exceptional ferroelectric and piezoelectric properties, making it particularly valuable in applications requiring high sensitivity and precision . Additionally, bismuth titanate’s stability at high temperatures further enhances its suitability for various industrial applications .
Propriétés
IUPAC Name |
bismuth;titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Ti |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMMQFWZJTWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.847 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
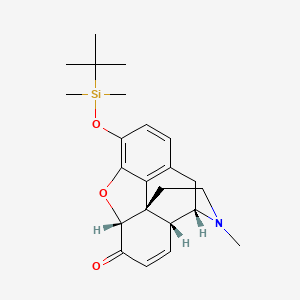
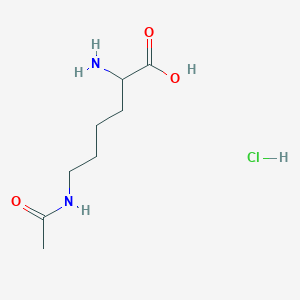

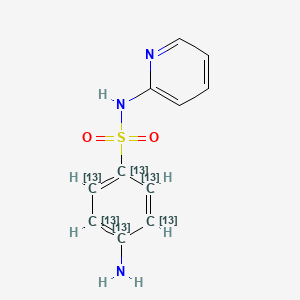
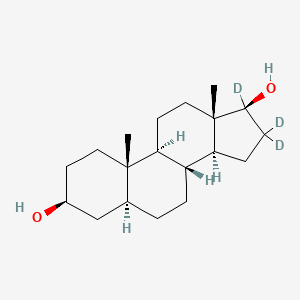
![(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B1514398.png)

